molecular formula C16H15N5O2S2 B2693930 N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886927-38-4

N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2693930
CAS No.: 886927-38-4
M. Wt: 373.45
InChI Key: CVABBTVAIHTPLT-UHFFFAOYSA-N
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Description

The compound N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole core substituted with a thiophen-2-yl group at position 5 and an acetamide side chain linked via a sulfanyl bridge. The 4-acetylphenyl group introduces electron-withdrawing properties, which may enhance bioactivity by modulating electronic interactions with biological targets. This structural framework is common in pharmacologically active molecules, particularly in anti-inflammatory, antimicrobial, and antifungal agents .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-10(22)11-4-6-12(7-5-11)18-14(23)9-25-16-20-19-15(21(16)17)13-3-2-8-24-13/h2-8H,9,17H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVABBTVAIHTPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates a triazole ring, a thiophene moiety, and an acetylphenyl group. This structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

PropertyValue
IUPAC Name This compound
Molecular Formula C16H15N5O2S2
Molecular Weight 373.45 g/mol
CAS Number 886927-38-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound could modulate the activity of various receptors, influencing cellular signaling processes.
  • Pathway Interference : It may interfere with specific signaling pathways that are crucial for the progression of diseases such as cancer.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For example:

  • A study reported that triazole derivatives demonstrated high antifungal activity against various strains, including Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like bifonazole and ketoconazole .

Anticancer Potential

This compound has been investigated for its anticancer properties:

  • In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .

Neuroprotective Effects

Some studies suggest that similar compounds could provide neuroprotective benefits by inhibiting acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Antifungal Activity : A comparative analysis of various triazole derivatives revealed that compounds with thiophene substitutions exhibited enhanced antifungal properties against Gibberella species compared to traditional antifungals .
  • Anticancer Screening : A drug library screening identified compounds similar to this compound as potential anticancer agents due to their ability to inhibit tumor growth in multicellular spheroid models .

Scientific Research Applications

N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising biological activities that warrant further investigation:

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the triazole and thiophene moieties is thought to contribute to its efficacy.

Anticancer Potential : Research has suggested that derivatives of this compound may inhibit cancer cell proliferation. The mechanism often involves interaction with specific cellular targets or pathways associated with tumor growth.

Medicinal Chemistry

The compound's structural features make it a candidate for further development as a therapeutic agent. Areas of focus include:

  • Drug Development : Its ability to interact with biological targets makes it a subject of interest in the development of new drugs, particularly for infectious diseases and cancer treatment.

Materials Science

The unique electronic properties due to the conjugated systems present in the compound suggest applications in:

  • Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic characteristics.

Case Studies

Several studies have explored the applications of compounds similar to this compound:

  • Triazole Derivatives as Antifungal Agents : Research has shown that triazole derivatives exhibit significant antifungal activity against Candida species, highlighting the potential for similar compounds in treating fungal infections.
  • Thiazole-Based Compounds in Cancer Therapy : Studies have indicated that thiazole-containing compounds can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer agents based on this framework.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Triazole Substituents

  • Position 5 : Thiophen-2-yl and furan-2-yl groups contribute to π-π stacking with biological targets. Thiophene’s larger size and polarizability may improve binding affinity .
  • Position 4: Amino groups facilitate hydrogen bonding, critical for enzyme inhibition (e.g., cyclooxygenase) .

Acetamide Modifications

  • Sulfanyl bridge : Enhances solubility and metabolic stability compared to ether or methylene linkages .
  • Phenyl substituents : Electron-withdrawing groups (acetyl, trifluoromethyl) increase bioactivity, while electron-donating groups (methoxy) reduce it .

Q & A

Q. Structural Characterization Techniques :

  • NMR/IR Spectroscopy : Confirms functional groups (e.g., acetyl, triazole NH₂) and substitution patterns .
  • Mass Spectrometry : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography (if applicable): Resolves crystal packing and stereoelectronic effects (methodology from analogous compounds) .

Q. Table 1: Key Synthesis Steps and Characterization Data

StepReaction TypeConditions/ReagentsCharacterization MethodOutcome
1Triazole cyclocondensationThiosemicarbazide, refluxIR (C=N stretch at 1650 cm⁻¹)Triazole core formation
2Sulfanyl couplingChloroacetamide, KOHNMR (δ 3.8 ppm, SCH₂)Acetamide linkage confirmed
3AcetylationAcetic anhydride, RTMS ([M+H]⁺ = calculated mass)Final product isolation

(Advanced) How can researchers optimize the anti-exudative activity of this compound through structural modifications?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Heterocycle Substitution : Replacing the thiophene (in the triazole-5-position) with furan or phenyl groups alters electron density and bioavailability. For example, furan derivatives showed 12% higher activity in anti-exudative assays compared to thiophene analogs .
  • Acetyl Group Modifications : Introducing bulkier substituents (e.g., trifluoroacetyl) may enhance lipophilicity and membrane permeability .
  • Sulfanyl Linker Optimization : Varying the acetamide chain length (e.g., propionamide vs. acetamide) impacts steric hindrance and target binding .

Q. Experimental Design :

Parallel Synthesis : Generate derivatives with systematic substitutions.

In Vitro Screening : Use enzyme inhibition assays (e.g., COX-2) to prioritize candidates.

In Vivo Validation : Employ formalin-induced edema models in rats (ED₅₀ dose-response curves) .

(Basic) What in vivo models are suitable for evaluating anti-exudative activity?

Methodological Answer:

  • Formalin-Induced Edema in Rats : A standard model where edema is induced via subcutaneous formalin injection. Activity is quantified by measuring paw volume reduction (%) over 24 hours .
  • Carrageenan-Induced Inflammation : Measures leukocyte migration and exudate volume in pleural fluid .

Q. Table 2: In Vivo Anti-Exudative Activity (Example Data from Analogous Compounds)

ModelDose (mg/kg)Edema Reduction (%)p-value vs. ControlReference
Formalin-induced edema5045.2 ± 3.5<0.01
Carrageenan-induced3038.7 ± 4.1<0.05

(Advanced) How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise due to:

  • Purity Variations : Ensure >95% purity via HPLC and recrystallization .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, solvent controls).
  • Pharmacokinetic Factors : Measure plasma half-life and metabolite profiles to rule out bioavailability issues.

Case Study : A furan analog showed 55% activity in one study but 32% in another. Resolution involved verifying solvent (DMSO vs. saline) effects on compound stability .

(Basic) What physicochemical properties are critical for preclinical profiling?

Methodological Answer:

  • LogP : Determines lipophilicity (target: 2.5–4.0 for oral bioavailability).
  • Aqueous Solubility : Use shake-flask method (target: >50 µg/mL).
  • Thermal Stability : TGA/DSC analysis to assess decomposition temperatures .

(Advanced) What computational methods support SAR analysis for this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., COX-2 using AutoDock Vina).
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to activity .
  • MD Simulations : Assess triazole-thiophene conformational flexibility in aqueous environments .

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